2-(2,4-Difluorophenoxy)ethanethioamide
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Overview
Description
2-(2,4-Difluorophenoxy)ethanethioamide is a chemical compound with the molecular formula C8H7F2NOS and a molecular weight of 203.21 g/mol . It is characterized by the presence of a difluorophenoxy group attached to an ethanethioamide moiety. This compound is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenoxy)ethanethioamide typically involves the reaction of 2,4-difluorophenol with an appropriate ethanethioamide precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by the addition of the ethanethioamide precursor . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenoxy)ethanethioamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: Amines, thiols; reactions are conducted in polar aprotic solvents such as DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
2-(2,4-Difluorophenoxy)ethanethioamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenoxy)ethanethioamide involves its interaction with biological molecules, particularly proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or alteration of protein function . This interaction can affect various molecular pathways and cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenoxy)ethanol: Similar structure but with a hydroxyl group instead of a thioamide group.
2-(2,4-Difluorophenoxy)acetic acid: Contains a carboxylic acid group instead of a thioamide group.
2-(2,4-Difluorophenoxy)ethylamine: Features an amine group in place of the thioamide group.
Uniqueness
2-(2,4-Difluorophenoxy)ethanethioamide is unique due to its thioamide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the thioamide group allows for specific interactions with thiol-containing biomolecules, making it particularly useful in studies involving enzyme inhibition and protein modification .
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)ethanethioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NOS/c9-5-1-2-7(6(10)3-5)12-4-8(11)13/h1-3H,4H2,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKINTGKIAGCNKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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